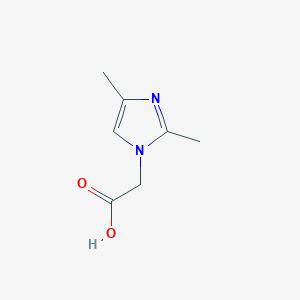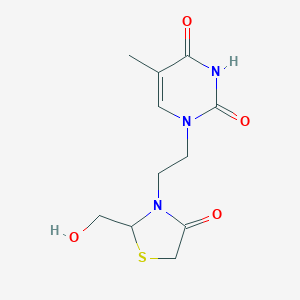
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(2-(2-(hydroxymethyl)-4-oxo-3-thiazolidinyl)ethyl)-5-methyl- is a synthetic compound commonly known as Rosiglitazone. It belongs to the class of thiazolidinediones and is used in the treatment of type 2 diabetes mellitus. Rosiglitazone acts as an insulin sensitizer and helps in reducing blood glucose levels in patients with type 2 diabetes.
作用机制
Rosiglitazone acts as an insulin sensitizer by binding to and activating peroxisome proliferator-activated receptor-gamma (PPAR-γ) in adipose tissue, skeletal muscle, and liver. Activation of PPAR-γ results in increased insulin sensitivity, improved glucose uptake, and decreased hepatic glucose production. Rosiglitazone also has anti-inflammatory effects and can reduce the risk of cardiovascular diseases in diabetic patients.
Biochemical and Physiological Effects:
Rosiglitazone has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. It also has anti-inflammatory effects and can reduce the risk of atherosclerosis and other cardiovascular diseases. Rosiglitazone has been studied for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.
实验室实验的优点和局限性
Rosiglitazone has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action and has been extensively tested for its therapeutic potential in the treatment of type 2 diabetes mellitus. However, Rosiglitazone also has some limitations for lab experiments. It can cause fluid retention, weight gain, and edema in some patients, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the research on Rosiglitazone. One direction is to study the potential of Rosiglitazone in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome. Another direction is to develop new derivatives of Rosiglitazone with improved therapeutic potential and fewer side effects. Finally, more studies are needed to understand the long-term effects of Rosiglitazone on cardiovascular health and other metabolic parameters.
Conclusion:
Rosiglitazone is a synthetic compound commonly used in the treatment of type 2 diabetes mellitus. It acts as an insulin sensitizer and helps in reducing blood glucose levels in diabetic patients. Rosiglitazone has been extensively studied for its therapeutic potential and has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. However, Rosiglitazone also has some limitations and can cause fluid retention, weight gain, and edema in some patients. There are several future directions for the research on Rosiglitazone, including the study of its potential in the treatment of other metabolic disorders and the development of new derivatives with improved therapeutic potential and fewer side effects.
合成方法
Rosiglitazone can be synthesized by the reaction of 5-methyl-2,4(1H,3H)-pyrimidinedione with 2-(2-bromoacetyl)-4-(methylthio)butyric acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product obtained is Rosiglitazone.
科学研究应用
Rosiglitazone has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. It has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease the risk of cardiovascular diseases in diabetic patients. Rosiglitazone has also been studied for its potential in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and polycystic ovary syndrome.
属性
CAS 编号 |
181507-38-0 |
|---|---|
分子式 |
C11H15N3O4S |
分子量 |
285.32 g/mol |
IUPAC 名称 |
1-[2-[2-(hydroxymethyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15N3O4S/c1-7-4-13(11(18)12-10(7)17)2-3-14-8(16)6-19-9(14)5-15/h4,9,15H,2-3,5-6H2,1H3,(H,12,17,18) |
InChI 键 |
XXSFCXSXESUXIX-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)CCN2C(SCC2=O)CO |
规范 SMILES |
CC1=CN(C(=O)NC1=O)CCN2C(SCC2=O)CO |
同义词 |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]thymine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B62622.png)

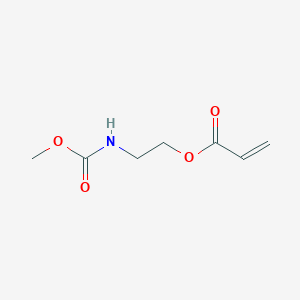
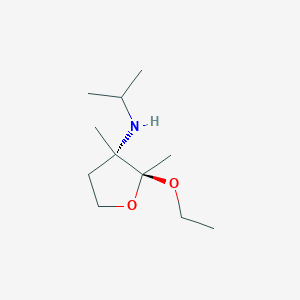
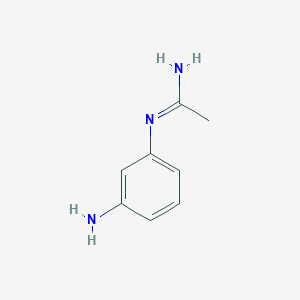
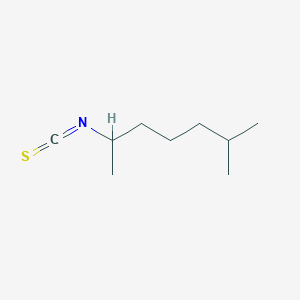
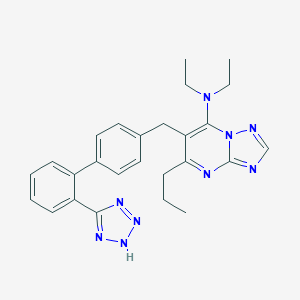
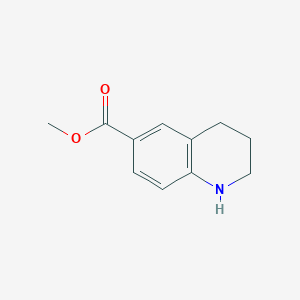
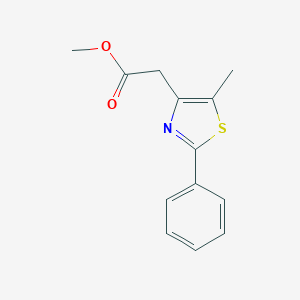


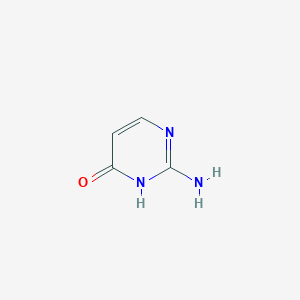
![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)
